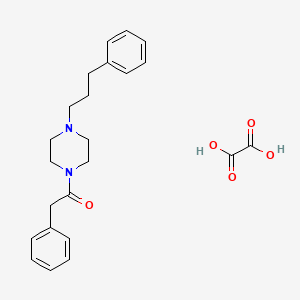
N-2-biphenylyl-3,5-dimethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-2-biphenylyl-3,5-dimethoxybenzamide, also known as LY-294,002, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is a selective inhibitor of phosphoinositide 3-kinase (PI3K), a key enzyme involved in many cellular processes, including cell growth, differentiation, and survival. In
作用機序
N-2-biphenylyl-3,5-dimethoxybenzamide selectively inhibits the activity of PI3K by binding to its ATP-binding site, preventing the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3). This leads to the inhibition of downstream signaling pathways, including the Akt/mTOR pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects
N-2-biphenylyl-3,5-dimethoxybenzamide has been shown to have various biochemical and physiological effects. It inhibits the proliferation and survival of cancer cells, induces apoptosis, and reduces tumor growth in animal models. N-2-biphenylyl-3,5-dimethoxybenzamide also regulates glucose metabolism by inhibiting insulin-stimulated glucose uptake in adipocytes and skeletal muscle cells. In the brain, N-2-biphenylyl-3,5-dimethoxybenzamide has been shown to modulate synaptic plasticity and improve cognitive function.
実験室実験の利点と制限
N-2-biphenylyl-3,5-dimethoxybenzamide has several advantages for lab experiments. It is a selective inhibitor of PI3K, which allows for the specific investigation of PI3K signaling pathways. Additionally, N-2-biphenylyl-3,5-dimethoxybenzamide has been extensively studied and characterized, making it a reliable tool for research. However, there are also limitations to using N-2-biphenylyl-3,5-dimethoxybenzamide. It may have off-target effects on other enzymes and pathways, and its potency may vary depending on the cell type and experimental conditions.
将来の方向性
There are several future directions for the use of N-2-biphenylyl-3,5-dimethoxybenzamide in scientific research. One area of interest is the development of N-2-biphenylyl-3,5-dimethoxybenzamide as a potential therapeutic agent for cancer treatment. Further studies are needed to investigate its efficacy and safety in clinical trials. Additionally, N-2-biphenylyl-3,5-dimethoxybenzamide may have potential applications in the treatment of other diseases, such as diabetes and neurodegenerative disorders. Further research is also needed to investigate the role of PI3K in various cellular processes and diseases, and the development of new PI3K inhibitors with improved potency and selectivity.
Conclusion
In conclusion, N-2-biphenylyl-3,5-dimethoxybenzamide, also known as N-2-biphenylyl-3,5-dimethoxybenzamide, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. Its selective inhibition of PI3K makes it a valuable tool for investigating the role of PI3K in various cellular processes and diseases. Further research is needed to fully understand the biochemical and physiological effects of N-2-biphenylyl-3,5-dimethoxybenzamide and its potential applications in the treatment of diseases.
合成法
The synthesis of N-2-biphenylyl-3,5-dimethoxybenzamide involves several steps. The starting material is 2-biphenylcarboxylic acid, which is converted to the corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with 3,5-dimethoxyaniline in the presence of a base, such as triethylamine, to give the amide product. The final step involves the reduction of the nitro group to an amino group using palladium on carbon and hydrogen gas.
科学的研究の応用
N-2-biphenylyl-3,5-dimethoxybenzamide has been widely used in scientific research to investigate the role of PI3K in various cellular processes and diseases. It has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential therapeutic agent for cancer treatment. Additionally, N-2-biphenylyl-3,5-dimethoxybenzamide has been used to study the role of PI3K in insulin signaling and glucose metabolism, as well as in the regulation of neuronal function and synaptic plasticity.
特性
IUPAC Name |
3,5-dimethoxy-N-(2-phenylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO3/c1-24-17-12-16(13-18(14-17)25-2)21(23)22-20-11-7-6-10-19(20)15-8-4-3-5-9-15/h3-14H,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFLSDCBSOWPQCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=CC=CC=C2C3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(biphenyl-2-yl)-3,5-dimethoxybenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(2-methyl-1-piperidinyl)sulfonyl]-N-(3-nitrophenyl)benzamide](/img/structure/B5215226.png)
![5,5-dimethyl-5,6-dihydropyrrolo[2,1-a]isoquinoline-2,3-dione](/img/structure/B5215233.png)
![3-[(4-{[3-(2-ethoxy-2-oxoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B5215234.png)

![3-{1-[(2,5-dichlorophenyl)sulfonyl]-4-piperidinyl}[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B5215247.png)
![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-(1-naphthylmethyl)benzamide](/img/structure/B5215260.png)
![N-[4-(benzoylamino)-2-chloro-5-methoxyphenyl]-3,5-bis(trifluoromethyl)benzamide](/img/structure/B5215290.png)



![ethyl 4-[(2-bromobenzyl)amino]-1-piperidinecarboxylate](/img/structure/B5215312.png)
![2-{2-imino-3-[2-(4-morpholinyl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}-1-(3-nitrophenyl)ethanone hydrobromide](/img/structure/B5215316.png)
